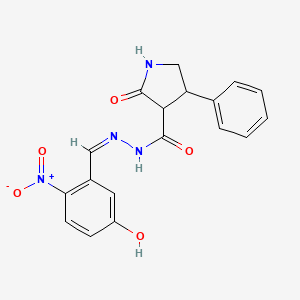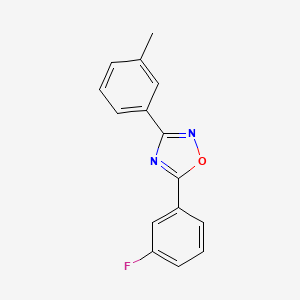![molecular formula C21H23N3O B5296602 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine, also known as CR845, is a non-opioid analgesic drug that is currently undergoing clinical trials for the treatment of acute and chronic pain. Unlike traditional opioids, CR845 does not cause respiratory depression, addiction, or other adverse effects commonly associated with opioid use. In
Wirkmechanismus
The mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves the activation of the kappa opioid receptor (KOR). KORs are a type of G protein-coupled receptor that is involved in the regulation of pain perception, mood, and stress response. When 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine binds to KORs, it activates a signaling cascade that leads to the inhibition of pain transmission in the spinal cord and brain. Unlike traditional opioids, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine does not activate the mu opioid receptor, which is responsible for the adverse effects commonly associated with opioid use.
Biochemical and Physiological Effects
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to have a number of biochemical and physiological effects. In addition to reducing pain, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to reduce inflammation, improve mood, and reduce stress. It has also been shown to have a positive effect on cognition and memory, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has several advantages for lab experiments. It has a high affinity for KORs, which makes it a useful tool for studying the role of KORs in pain perception and other physiological processes. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, there are also some limitations to using 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine in lab experiments. Its effects on other opioid receptors are not well understood, which could complicate interpretation of results. Additionally, its high affinity for KORs could make it difficult to distinguish between the effects of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and endogenous KOR agonists.
Zukünftige Richtungen
There are several future directions for research on 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. One area of interest is the development of new formulations of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine that can be administered orally or transdermally, which would make it more convenient for patients. Another area of interest is the exploration of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine's potential for the treatment of other conditions, such as depression, anxiety, and addiction. Additionally, more research is needed to fully understand the mechanism of action of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine and its effects on other opioid receptors.
Synthesemethoden
The synthesis of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine involves several steps, including the reaction of 1-(4-methoxyphenyl)cyclopentanol with 2-bromopyridine to form 1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-bromopyridine, followed by the reaction of the latter with imidazole to produce 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine. The overall yield of 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine is about 25%.
Wissenschaftliche Forschungsanwendungen
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored extensively. One of the most promising areas of research is the treatment of acute and chronic pain. In clinical trials, 3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine has been shown to be effective in reducing pain intensity and improving pain relief in patients with various types of pain, including postoperative pain, osteoarthritis pain, and chronic lower back pain.
Eigenschaften
IUPAC Name |
3-[1-[[1-(4-methoxyphenyl)cyclopentyl]methyl]imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-19-8-6-18(7-9-19)21(10-2-3-11-21)16-24-14-13-23-20(24)17-5-4-12-22-15-17/h4-9,12-15H,2-3,10-11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSXTCXJUDEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CN3C=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5296519.png)
![4-{5-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide](/img/structure/B5296524.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5296528.png)
![6-[(2-hydroxyethyl)(methyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5296540.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5296544.png)
![methyl 4-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5296549.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5296561.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5296563.png)
![N-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridinecarboxamide](/img/structure/B5296579.png)
![1'-[(pyridin-3-yloxy)acetyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5296587.png)

![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B5296596.png)